L-Aspartic Acid-d3 (CAS 3842-25-9) is a stable isotope-labeled (SIL) analog of the proteinogenic amino acid L-aspartic acid, featuring specific deuterium substitution at the alpha and beta carbons (2,3,3-d3). In analytical chemistry and clinical diagnostics, it serves as the gold-standard internal standard for the absolute quantification of aspartate in complex biological matrices. By providing a chemically identical but mass-shifted profile, it enables precise correction for matrix effects, ion suppression, and extraction recovery variations that are critical in high-throughput LC-MS/MS metabolomics, therapeutic drug monitoring, and NMR relaxometry workflows[1].
Generic substitution with unlabeled L-aspartic acid or structurally similar amino acids (like L-glutamic acid) fails fundamentally in mass spectrometry and quantitative NMR. Unlabeled aspartic acid cannot be distinguished from high-concentration endogenous baseline levels, making absolute quantification impossible. While structural analogs can provide a different mass, they do not co-elute precisely with endogenous aspartate in liquid chromatography, exposing them to different time-dependent ion suppression zones in the electrospray ionization (ESI) source. Furthermore, alternative isotopes like 13C or 15N are often more expensive to procure, whereas the +3 Da mass shift of the d3 isotopologue perfectly bypasses the M+1 and M+2 natural heavy isotope overlap of endogenous aspartate, ensuring a clean, background-free multiple reaction monitoring (MRM) channel [1].
When used as an internal standard for therapeutic drug monitoring, L-Aspartic Acid-d3 enables highly accurate quantification of plasma aspartate levels by perfectly correcting for matrix-induced ion suppression [1].
| Evidence Dimension | Quantification Accuracy & Precision |
| Target Compound Data | Inter- and intra-batch accuracies of 96.6%–106.0% with CV <7% |
| Comparator Or Baseline | External calibration without SIL-IS (subject to severe matrix suppression) |
| Quantified Difference | Maintains <7% CV and near-100% accuracy in complex plasma matrices |
| Conditions | Human plasma extraction (30% sulfosalicylic acid), Imtakt Intrada amino acid column, UPLC-MS/MS |
Ensures regulatory-compliant reproducibility for clinical assays, such as L-asparaginase activity monitoring, where matrix suppression would otherwise distort results.
The 2,3,3-d3 labeling strategy provides a critical mass shift that prevents signal interference from the natural isotopic distribution of highly abundant endogenous aspartate [1].
| Evidence Dimension | Precursor Mass Shift (m/z) |
| Target Compound Data | +3.018 Da mass shift (e.g., m/z 137.1 precursor) |
| Comparator Or Baseline | Endogenous L-Aspartic Acid (m/z 134.1, with natural 13C/15N isotopes at M+1 and M+2) |
| Quantified Difference | The +3 Da shift completely bypasses the M+1/M+2 isotopic overlap (<1% cross-talk) |
| Conditions | Electrospray ionization (ESI) multiple reaction monitoring (MRM) mass spectrometry |
Prevents false-positive signal inflation from high-concentration endogenous baseline, enabling lower limits of quantitation (LOQ) and wider dynamic ranges.
For neurochemical profiling, L-Aspartic Acid-d3 undergoes identical pre-column derivatization kinetics to endogenous aspartate, ensuring exact recovery correction [1].
| Evidence Dimension | Pre-column Derivatization Yield & Co-elution |
| Target Compound Data | Identical NBD-F derivatization yield and exact chromatographic co-elution |
| Comparator Or Baseline | Structural Analog IS (e.g., L-Glutamic acid) showing different derivatization kinetics and retention time deviations |
| Quantified Difference | Eliminates retention time drift and differential recovery errors during trace D-aspartate quantification |
| Conditions | Capillary HPLC-MS/MS with 7-fluoro-4-nitrobenzoxadiazole (NBD-F) tagging on teicoplanin aglycon chiral stationary phases |
Guarantees accurate recovery correction for trace D-aspartate quantification in complex neurochemical matrices where derivatization efficiency varies.
In physical chemistry, selectively deuterating the carbon backbone of aspartic acid simplifies complex proton relaxation spectra [1].
| Evidence Dimension | 1H Spin-Lattice Relaxation Pathways |
| Target Compound Data | Absence of alpha/beta 1H-1H intra-molecular dipolar coupling |
| Comparator Or Baseline | Fully Protonated L-Aspartic Acid (h7) conflating intra- and inter-molecular 1H-1H relaxation signals |
| Quantified Difference | Allows precise mathematical isolation of inter-molecular 1H-2H relaxation contributions |
| Conditions | 1H spin-lattice relaxometry (10 kHz to 10 MHz) in binary mixtures (e.g., glycerol) across 278–298 K |
Crucial for researchers studying solvent-solute interactions, as protonated analogs obscure specific molecular dynamic pathways.
Monitoring L-asparaginase activity in acute lymphoblastic leukemia treatments by quantifying the exact depletion of L-asparagine and generation of L-aspartic acid in serum using L-Aspartic Acid-d3 as the internal standard [1].
High-throughput profiling of amino acid panels in plasma or serum, where stepwise dilution and SIL-IS correction are required to handle the large dynamic range of endogenous amino acids without matrix suppression [2].
Quantifying trace levels of D-aspartic acid against high backgrounds of L-aspartic acid in brain tissue, using chiral chromatography coupled with MS/MS and pre-column derivatization [3].
Investigating binary liquid dynamics and protein surface hydration where selective deuteration of the aspartic acid backbone is required to simplify 1H spin-lattice relaxation spectra [4].